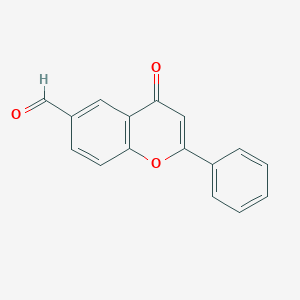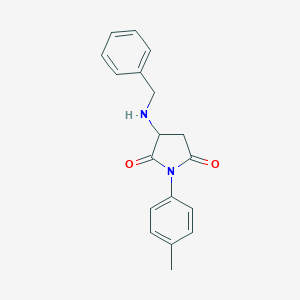
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C16H10O3. It is commonly referred to as OPC and is known for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
OPC has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. OPC has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of OPC is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OPC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. OPC has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of OPC is its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of OPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of OPC. One direction is the development of more efficient and scalable synthesis methods. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of OPC and its potential applications in various scientific fields.
Conclusion:
In conclusion, OPC is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of OPC in scientific research.
Métodos De Síntesis
OPC can be synthesized using various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the one-pot synthesis method. Among these methods, the Pechmann condensation reaction is the most commonly used method. This reaction involves the condensation of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form OPC.
Propiedades
Nombre del producto |
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-oxo-2-phenylchromene-6-carbaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-10H |
Clave InChI |
NHJXVLQTZVKOKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
